Ethaverine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWYFYXTIWQBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
985-13-7 (hydrochloride) | |
| Record name | Ethaverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023009 | |
| Record name | Ethaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-47-5 | |
| Record name | 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Ethaverine Action
Phosphodiesterase (PDE) Inhibition Cascade
The primary mechanism of action for ethaverine involves the inhibition of phosphodiesterase (PDE) enzymes. PDEs are crucial enzymes responsible for the hydrolysis and inactivation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are vital intracellular second messengers fishersci.co.ukwikipedia.orgfishersci.no.
This compound has been identified as an inhibitor of various phosphodiesterase isoforms, notably PDE4 and PDE10A fishersci.nonih.govacs.org. Research has shown this compound hydrochloride to be a potent PDE4 inhibitor, with an IC50 value of 5.4 µM for human PDE4 (hPDE4) amazonaws.com. This places it among a group of potent PDE4 inhibitors identified in high-throughput screenings, with IC50 values generally ranging from 0.41 to 2.46 µM mims.compatsnap.comnih.gov. The precise IC50 for this compound on PDE10A is not consistently reported in the provided literature, although its inhibitory effect on this isoform is noted fishersci.nonih.govacs.org.
Table 1: this compound's Inhibitory Activity on Phosphodiesterase Isoforms
| PDE Isoform | IC50 (µM) | Reference |
| hPDE4 | 5.4 | amazonaws.com |
By inhibiting PDE activity, this compound prevents the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations within smooth muscle cells fishersci.co.ukwikipedia.orgfishersci.no. Elevated levels of these cyclic nucleotides are critical for mediating smooth muscle relaxation fishersci.co.uk.
The accumulation of intracellular cAMP and cGMP subsequently activates their respective downstream effector proteins: Protein Kinase A (PKA) by cAMP and Protein Kinase G (PKG) by cGMP fishersci.co.uk. These protein kinases then phosphorylate a range of specific target proteins within the cell, initiating a cascade of events that ultimately leads to muscle relaxation fishersci.co.uk.
The activation of PKA and PKG signaling pathways by elevated cyclic nucleotide levels results in a reduction of intracellular calcium (Ca²⁺) concentrations fishersci.co.uk. This decrease in intracellular Ca²⁺, coupled with the phosphorylation of specific proteins by PKA and PKG, leads to the inhibition of Myosin Light Chain Kinase (MLCK) fishersci.co.uk. MLCK is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in smooth muscle contraction by phosphorylating the regulatory myosin light chains of myosin II fishersci.cawikidata.orgnih.gov. The inhibition of MLCK, therefore, directly impedes the contractile machinery, leading to smooth muscle relaxation fishersci.co.uk.
Voltage-Gated Calcium Channel Modulation
Beyond its effects on phosphodiesterases, this compound also directly modulates voltage-gated calcium channels, contributing to its smooth muscle relaxant properties.
This compound has been shown to inhibit cardiac L-type voltage-gated calcium channels wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org. Studies conducted on single L-type calcium channels from porcine cardiac muscle demonstrated that this compound reduces the channel's open probability, with an EC50 of approximately 1 µM wikipedia.orgguidetopharmacology.org. Furthermore, this compound interferes with the binding of known calcium channel blockers, inhibiting the binding of [3H]nitrendipine with a Ki of approximately 8.5 µM, and the binding of [3H]diltiazem and [3H]verapamil with Ki values ranging from 1-2 µM wikipedia.orgguidetopharmacology.org. Given its structural similarity to verapamil (B1683045), it is hypothesized that this compound exerts its inhibitory effect by binding to the verapamil binding sites on the L-type calcium channels, thereby inhibiting channel activation and dihydropyridine (B1217469) binding wikipedia.orgguidetopharmacology.org. In PC12 cells, this compound reduces catecholamine secretion by blocking L-type voltage-sensitive Ca²⁺ channels, showing an IC50 of approximately 2 µM for both secretion and the increase in intracellular Ca²⁺ wikidata.org.
Table 2: this compound's Modulation of L-type Calcium Channels
| Parameter | Value (µM) | Reference |
| EC50 (Reduction in Channel Open Probability) | ~1 | wikipedia.orgguidetopharmacology.org |
| Ki ([3H]Nitrendipine Binding Inhibition) | ~8.5 | wikipedia.orgguidetopharmacology.org |
| Ki ([3H]Diltiazem Binding Inhibition) | 1-2 | wikipedia.orgguidetopharmacology.org |
| Ki ([3H]Verapamil Binding Inhibition) | 1-2 | wikipedia.orgguidetopharmacology.org |
| IC50 (Catecholamine Secretion Inhibition) | ~2 | wikidata.org |
| IC50 (Intracellular Ca²⁺ Increase Inhibition) | ~2 | wikidata.org |
Interaction with Dihydropyridine and Verapamil Binding Sites
This compound has been shown to interact with binding sites on L-type calcium channels, specifically those associated with dihydropyridines and verapamil. Studies involving cardiac sarcolemma demonstrated that this compound inhibits the binding of [3H]nitrendipine, a dihydropyridine agonist, with an inhibition constant (Ki) of approximately 8.5 µM. psu.eduresearchgate.netnih.govresearchgate.net Furthermore, this compound also inhibits the binding of [3H]diltiazem and [3H]verapamil, exhibiting Ki values in the range of 1-2 µM. psu.eduresearchgate.netnih.govresearchgate.net This suggests that this compound likely exerts its effects by binding to the verapamil binding sites on L-type calcium channels, thereby inhibiting channel activation and subsequently affecting dihydropyridine binding. psu.edunih.gov
| Ligand | Target Binding Site | Inhibition Constant (Ki) |
|---|---|---|
| [3H]Nitrendipine | Dihydropyridine binding site (L-type Ca2+ channel) | ~8.5 µM psu.eduresearchgate.netnih.govresearchgate.net |
| [3H]Diltiazem | Verapamil binding site (L-type Ca2+ channel) | 1-2 µM psu.eduresearchgate.netnih.govresearchgate.net |
| [3H]Verapamil | Verapamil binding site (L-type Ca2+ channel) | 1-2 µM psu.eduresearchgate.netnih.govresearchgate.net |
Effects on Channel Open Probability and Unitary Current Amplitude
Beyond its binding site interactions, this compound directly influences the gating kinetics of L-type calcium channels. Concentrations of this compound ranging from 0.3 to 30 µM have been observed to reduce the open probability of these channels, with an EC50 of approximately 1 µM. psu.edunih.govncats.ioncats.io At higher concentrations, the compound can almost completely inhibit channel activity. psu.edunih.govncats.ioncats.io In addition to affecting channel open probability, this compound induces a modest reduction, approximately 20%, in the unitary current amplitude of single open channels. psu.eduresearchgate.netnih.govresearchgate.net
| Effect on L-type Ca2+ Channels | Observed Impact | Concentration/Magnitude |
|---|---|---|
| Channel Open Probability Reduction | Significant reduction, near complete inhibition at higher concentrations | EC50 ≈ 1 µM (range 0.3-30 µM) psu.edunih.govncats.ioncats.io |
| Unitary Current Amplitude Reduction | Small reduction | ~20% psu.eduresearchgate.netnih.govresearchgate.net |
Cyclin-Dependent Kinase 5 (CDK5) Allosteric Modulation
Cyclin-Dependent Kinase 5 (CDK5) is an atypical member of the CDK family, crucial for neuronal functions and implicated in various neurodegenerative diseases and cancers. nih.govacs.orgacs.org this compound has been identified as a modulator of CDK5 activity through an allosteric mechanism.
This compound was identified as an allosteric modulator of CDK5 through a fluorescence-based screen utilizing a conformational CDK5 biosensor, CDKCONF5-Cy3. nih.govacs.orgresearchgate.net In this screen, this compound, at a concentration of 10 µM, induced a 50% increase in the fluorescence emission of the biosensor, indicating a significant conformational change in CDK5. nih.govacs.org Importantly, kinase activity assays with recombinant CDK5/p25 demonstrated that this compound does not inhibit the catalytic activity of CDK5, irrespective of ATP concentration, confirming that it does not bind to the ATP pocket of the enzyme. nih.govacs.org This distinguishes this compound from ATP-competitive inhibitors and supports its characterization as an allosteric modulator. nih.govacs.org The identification of this compound, a known phosphodiesterase (PDE) inhibitor, as a CDK5 binder and conformational modulator was an unexpected finding. nih.govacs.org
This compound's allosteric modulation of CDK5 involves inducing conformational changes within the C-lobe and the activation loop of the kinase. nih.govacs.org Further mechanistic insights have been gained through cell extract thermodenaturation studies (CETSA), which suggest a direct interaction between this compound and CDK5 within a cellular context. nih.govacs.org The observation that combining this compound with the ATP-competitive inhibitor roscovitine (B1683857) leads to enhanced inhibition suggests a dual mechanism of action, implying that this compound binds to a distinct site on CDK5, or affects a different population of the kinase, compared to ATP-competitive inhibitors. nih.govacs.org
The allosteric modulation of CDK5 by this compound translates into significant impacts on various CDK5-regulated cellular processes. This compound has been shown to inhibit the proliferation and migration of non-small cell lung cancer cell lines, such as A549 cells. nih.govacs.orgacs.orgnih.gov Research indicates that the inhibition of cell division by this compound is more pronounced during the later stages of treatment, specifically in the second 24-hour interval. nih.gov The on-target selectivity of this compound's inhibitory effects on proliferation is supported by experiments where siRNA-mediated downregulation of CDK5 in A549 cells significantly reduced the inhibitory potential of this compound. nih.govacs.orgacs.orglarvol.com Beyond cancer, CDK5 is known to regulate a wide array of physiological processes, including neuronal functions such as axonal guidance, synaptic transmission, neuronal maturation, and migration. nih.govacs.org Its dysregulation is implicated in neurodegenerative conditions like Alzheimer's, Parkinson's, Huntington's diseases, and amyotrophic lateral sclerosis. nih.govacs.org Moreover, CDK5 also plays a role in non-neuronal tissues, influencing processes like angiogenesis, myogenesis, vesicular transport, cell adhesion, and migration. nih.govacs.org
| CDK5-Regulated Cellular Process | This compound's Impact | Key Findings |
|---|---|---|
| Lung Cancer Cell Proliferation | Inhibition | Inhibits A549 cell proliferation; more effective in second 24h interval. nih.govacs.orgacs.orgnih.gov |
| Lung Cancer Cell Migration | Inhibition | Inhibits A549 cell migration. nih.govacs.orgacs.orgnih.gov |
| CDK5 On-Target Selectivity | Confirmed | Reduced efficacy when CDK5 is downregulated by siRNA. nih.govacs.orgacs.orglarvol.com |
ADP-ribosylation Factor 6 (ARF6) Pathway Inhibition
This compound hydrochloride has been identified as an inhibitor of the ADP-ribosylation Factor 6 (ARF6) pathway, a mechanism that contributes to its ability to stabilize vascular barriers. arvojournals.orgarvojournals.orgnih.gov ARF6 is a small GTPase that plays a critical role in regulating membrane protein trafficking, including that of VE-cadherin, by cycling between its inactive (GDP-bound) and active (GTP-bound) forms. arvojournals.orgarvojournals.orgnih.gov this compound's inhibitory action on ARF6 activation leads to enhanced membrane localization of VE-cadherin, a crucial component for maintaining endothelial cell junctions and vascular barrier integrity. arvojournals.orgarvojournals.orgnih.gov Specifically, this compound has been shown to block interleukin-1 beta (IL-1β)-induced ARF6 activation, thereby contributing to the stabilization of endothelial cell junctions and the enhancement of vascular barrier function. arvojournals.orgarvojournals.orgnih.gov
| Target/Pathway | This compound's Action | Consequence |
|---|---|---|
| ADP-ribosylation Factor 6 (ARF6) Activation | Inhibition | Blocks IL-1β-induced ARF6 activation. arvojournals.orgarvojournals.orgnih.gov |
| VE-cadherin Membrane Localization | Enhancement | Results in increased VE-cadherin at the membrane. arvojournals.orgarvojournals.orgnih.gov |
| Vascular Barrier Function | Stabilization | Enhances endothelial cell junction stability. arvojournals.orgarvojournals.orgnih.gov |
Blockade of ARF6 Activation
This compound hydrochloride has been identified as a compound capable of blocking the activation of ADP-ribosylation factor 6 (ARF6). This mechanism has been observed in various endothelial cell types, including human retinal microvascular endothelial cells (HRMECs) and other primary vascular endothelial cell monolayers. fishersci.co.ukwikipedia.orguni.lufishersci.se ARF6 is a small GTPase that dynamically cycles between an inactive, GDP-bound state and an active, GTP-bound state. This cycling is crucial for regulating the trafficking of membrane proteins, including VE-cadherin. uni.lu Research indicates that this compound effectively blocks the activation of ARF6 induced by interleukin 1 beta (IL-1β). fishersci.co.ukuni.lu The inhibition of ARF6 activation by this compound is directly linked to its ability to enhance the membrane localization of VE-cadherin. fishersci.co.ukwikipedia.orguni.lufishersci.se
Direct Myocardial Electrophysiological Effects
This compound exerts direct effects on myocardial electrophysiology, influencing cardiac conduction and excitability. wikipedia.org As a derivative of papaverine (B1678415), this compound is known to act similarly to quinidine, a Class IA antiarrhythmic agent. wikipedia.orgmims.com A primary mechanism underlying these effects is its ability to inhibit L-type calcium channels. wikipedia.orgmims.com This inhibition leads to a reduction in intracellular calcium concentrations within vascular smooth muscle cells. mims.com
Depression of Myocardial Conduction and Irritability
This compound has been shown to depress myocardial conduction and irritability. wikipedia.org Its inhibitory action on L-type calcium channels plays a key role in this effect. In studies involving L-type calcium channels from porcine cardiac muscle, this compound significantly reduced the channel open probability with an EC50 of approximately 1 µM. mims.com This reduction in calcium influx can lead to a slowing of electrical impulse propagation through cardiac tissues, thereby depressing conduction. mims.comalfa-chemistry.com
Prolongation of Cardiac Refractory Period
A notable electrophysiological effect of this compound is the prolongation of the cardiac refractory period. wikipedia.orgresearchgate.net The refractory period refers to the interval following an action potential during which cardiac cells are unable to initiate another action potential, regardless of the stimulus strength. alfa-chemistry.com By prolonging this period, this compound can alter the excitability of myocardial cells. alfa-chemistry.comfishersci.ca This effect is consistent with its described quinidine-like actions, as Class IA antiarrhythmic drugs, such as quinidine, are known to prolong action potential duration and refractoriness, often by inhibiting potassium efflux. wikipedia.orgfishersci.cathermofisher.com Furthermore, this compound has been shown to inhibit the binding of various L-type calcium channel modulators to cardiac sarcolemma, including [3H]nitrendipine (Ki ≈ 8.5 µM), [3H]diltiazem (Ki ≈ 1-2 µM), and [3H]verapamil (Ki ≈ 1-2 µM). mims.com This suggests that this compound likely binds to the verapamil binding sites on L-type calcium channels, thereby inhibiting channel activation. mims.com
Table 1: this compound's Binding Affinity to L-type Calcium Channel Modulator Sites
| Modulator | Binding Affinity (Ki) | Effect on Channel Open Probability (EC50) |
| Nitrendipine | ≈ 8.5 µM mims.com | Not directly measured for binding mims.com |
| Diltiazem | ≈ 1-2 µM mims.com | Not directly measured for binding mims.com |
| Verapamil | ≈ 1-2 µM mims.com | Not directly measured for binding mims.com |
| This compound | N/A | ≈ 1 µM mims.com |
Pharmacodynamic Characterization and Systemic Effects of Ethaverine
Smooth Muscle Relaxant Properties
Ethaverine's primary mechanism of action as a smooth muscle relaxant involves the inhibition of phosphodiesterase (PDE), an enzyme crucial for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com By inhibiting PDE, this compound increases the intracellular levels of these cyclic nucleotides. Elevated concentrations of cAMP and cGMP subsequently activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate specific proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK), which is essential for muscle contraction. The inhibition of MLCK ultimately leads to smooth muscle relaxation. patsnap.com
Vasodilatory Effects and Reduction of Vascular Resistance
The relaxation of vascular smooth muscle cells, mediated by this compound's actions, leads to the dilation of blood vessels. patsnap.com This vasodilation contributes to improved blood flow and a reduction in vascular resistance. patsnap.comcvpharmacology.com this compound's vasodilatory properties are considered beneficial in managing conditions characterized by poor blood circulation, such as peripheral vascular diseases and spasms of coronary arteries. patsnap.com The reduction in systemic vascular resistance (SVR) is a key outcome of arterial dilation, which can lead to a decrease in arterial blood pressure and an improvement in blood flow to various organs. cvpharmacology.comnih.gov
Spasmolytic Efficacy in Various Smooth Muscle Tissues
This compound effectively reduces spasms across various smooth muscle tissues. Its spasmolytic efficacy has been observed in the gastrointestinal tract, biliary tract, and urogenital system. patsnap.com By relaxing these smooth muscles, this compound helps to alleviate pain associated with spasmodic conditions such as irritable bowel syndrome, biliary colic, and renal colic. patsnap.com The compound exerts a direct relaxing effect on all smooth muscles, with its action being particularly pronounced when spasms are present in coronary, cerebral, pulmonary, and peripheral arteries. ncats.io
Cardiovascular Systemic Responses
Enhancement of Peripheral and Cerebral Blood Flow
This compound contributes to the enhancement of blood flow in both peripheral and cerebral circulations. In the periphery, its vasodilatory effects improve blood flow in patients with peripheral vascular disease. patsnap.comnih.gov Studies have investigated its hemodynamic effects on regional blood flow and vascular resistance in such conditions. nih.gov For cerebral circulation, this compound acts as a vasodilator, specifically promoting the dilation of cerebral arteries, which in turn enhances cerebral blood flow. ncats.iodrugcentral.orgumaryland.edu
Anti-Proliferative and Anti-Migratory Actions
Research has revealed that this compound possesses anti-proliferative and anti-migratory activities, particularly in the context of cancer cells. This compound has been shown to inhibit the proliferation and migration of lung cancer cells. acs.org This effect is partly attributed to its targeting of cyclin-dependent kinase 5 (CDK5). acs.org Studies involving A549 lung cancer cells have demonstrated that this compound, both alone and in combination with ATP-competitive inhibitors like roscovitine (B1683857), can significantly inhibit cell proliferation and migration. The combination of this compound with roscovitine has shown an additive effect, leading to enhanced inhibition of cell proliferation over time. acs.org
Table 1: Inhibition of A549 Lung Cancer Cell Proliferation by this compound and Roscovitine acs.org
| Treatment (Concentration) | Inhibition of Proliferation at 24 h (%) | Inhibition of Proliferation at 48 h (%) | Inhibition of Proliferation at 72 h (%) |
| This compound (11 µM) | 30 | 39.0 ± 9.5 | 50.0 ± 8.6 |
| Roscovitine (9 µM) | 30 | 47.0 ± 6.8 | 51.0 ± 9.0 |
| Roscovitine + this compound | 48.0 ± 5.3 | 77.0 ± 10.2 | 88.0 ± 8.4 |
Note: Values for single treatments at 24h are average, while combined treatments and later time points include standard deviations.
Suppression of Cancer Cell Migration and Invasion
Beyond its antiproliferative effects, this compound also suppresses the migration and invasion of cancer cells. Similar to its effects on proliferation, this compound inhibits the migration of non-small cell lung cancer cell lines nih.govgoogle.comgoogle.com. Cyclin-Dependent Kinase 5 (CDK5) activity is crucial for the migration and invasion of lung cancer cells, and this compound's targeting of CDK5 contributes to these suppressive effects google.comgoogle.com. The combination of this compound with roscovitine further amplifies the inhibition of both proliferation and migration in lung cancer cell lines such as A549, H1299, and PC9 nih.govgoogle.comgoogle.com. This suggests that this compound's ability to modulate CDK5 activity plays a significant role in impeding the metastatic potential of lung cancer cells.
Vascular Barrier Function Enhancement
This compound hydrochloride has been shown to enhance vascular barrier function by stabilizing endothelial cell junctions, with implications for vascular permeability across different tissues.
Stabilization of Endothelial Cell Junctions
This compound hydrochloride contributes to the stabilization of endothelial cell junctions, which are critical for maintaining vascular integrity patsnap.comlww.commedkoo.comyoutube.comdrugbank.com. Mechanistically, this compound achieves this by blocking the activation of ADP-ribosylation factor 6 (ARF6), an action that subsequently promotes the membrane localization of VE-cadherin patsnap.comlww.commedkoo.comyoutube.com. VE-cadherin is a fundamental component of endothelial cell adherens junctions and is also implicated in promoting tight junction formation by upregulating claudin-5 expression lww.com. Studies have shown that while interleukin 1 beta (IL-1β) can reduce surface VE-cadherin without affecting its total protein level, this compound effectively counteracts this reduction, thereby preserving junctional integrity lww.com.
Implications for Vascular Permeability in Different Tissues
The ability of this compound to stabilize endothelial cell junctions has significant implications for regulating vascular permeability. This compound hydrochloride has been observed to block hyperpermeability induced by cytokines such as IL-1β or IL-6 in vascular endothelial cell monolayers derived from various tissues patsnap.comlww.commedkoo.com. This effect has been demonstrated across human retinal microvascular endothelial cells (HRMECs), human umbilical vein endothelial cells (HUVEC), human dermal microvascular endothelial cells (HMVEC-d), and human synovial microvascular endothelial cells (HSMEC) patsnap.comlww.commedkoo.com.
Table 1: Effect of this compound on Cytokine-Induced Hyperpermeability in Endothelial Cell Monolayers
| Endothelial Cell Type | Inducing Cytokine | Effect of this compound on Hyperpermeability | Source |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | IL-1β, IL-6 | Blocked patsnap.comlww.commedkoo.com | patsnap.comlww.commedkoo.com |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β, IL-6 | Blocked patsnap.comlww.commedkoo.com | patsnap.comlww.commedkoo.com |
| Human Dermal Microvascular Endothelial Cells (HMVEC-d) | IL-1β, IL-6 | Blocked patsnap.comlww.commedkoo.com | patsnap.comlww.commedkoo.com |
| Human Synovial Microvascular Endothelial Cells (HSMEC) | IL-1β, IL-6 | Blocked patsnap.comlww.commedkoo.com | patsnap.comlww.commedkoo.com |
Beyond in vitro observations, this compound has also exhibited in vivo efficacy in animal models of retinal permeability, underscoring its potential therapeutic relevance patsnap.comlww.commedkoo.comyoutube.com. These findings suggest that this compound could be beneficial in treating retinal vascular diseases and other conditions characterized or exacerbated by vascular leakage patsnap.comlww.commedkoo.com.
Platelet Activity Modulation
This compound's influence extends to the modulation of platelet activity, primarily through its inhibitory action on phosphodiesterase enzymes, which in turn affects intracellular calcium signaling.
Inhibition of Receptor-Dependent Calcium Signaling in Platelets
This compound, a derivative of papaverine (B1678415), acts as a phosphodiesterase (PDE) inhibitor patsnap.com. This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) patsnap.com. Elevated concentrations of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively patsnap.com. The activation of these kinases subsequently results in a decrease in intracellular calcium levels patsnap.com. This reduction in intracellular calcium is a critical mechanism for modulating platelet activity, as platelet activation is tightly regulated by intracellular calcium signaling lacare.orgmdpi.complos.org.
While direct studies on this compound's effect on platelet calcium signaling are less abundant, its mechanism as a PDE inhibitor strongly suggests an impact. For instance, increased cAMP concentrations within platelets are known to inhibit platelet aggregation medscape.com. Furthermore, the inhibition of phosphodiesterase activity can lead to the inhibition of platelet aggregation nih.govnih.gov. This compound has been identified in screening studies as an inhibitor of collagen-related peptide (CRP)-induced platelet activation, indicating its potential to interfere with receptor-dependent pathways that initiate platelet responses researchgate.netnih.gov. Although not directly on platelets, this compound has also been shown to inhibit cardiac L-type calcium channels and reduce catecholamine secretion by blocking L-type voltage-sensitive Ca2+ channels in PC12 cells, further highlighting its capacity to modulate calcium dynamics nih.govmedkoo.com.
Table 2: Key Mechanisms of this compound in Platelet Activity Modulation
| Mechanism | Effect on Platelets | Source |
| Phosphodiesterase (PDE) Inhibition | Increases intracellular cAMP and cGMP levels patsnap.com | patsnap.com |
| Increased cAMP/cGMP | Activates PKA/PKG, leading to decreased intracellular calcium patsnap.com | patsnap.com |
| Decreased Intracellular Calcium | Modulates platelet activity and inhibits platelet aggregation patsnap.comlacare.orgmdpi.complos.org | patsnap.comlacare.orgmdpi.complos.org |
| Inhibition of CRP-induced Platelet Activation | Suggests interference with receptor-dependent pathways researchgate.netnih.gov | researchgate.netnih.gov |
Pharmacokinetic Research of Ethaverine Disposition
Absorption Profiles and Bioavailability Studies
Ethaverine is characterized by rapid absorption following oral administration in humans. Studies have shown that after a single 200 mg oral dose of this compound hydrochloride elixir to healthy human subjects, the drug was quickly absorbed. The time to reach maximum plasma concentration (Tmax) was approximately 0.75 hours, with an apparent first-order absorption half-life of 8.6 minutes. nih.gov Another study involving a capsule formulation reported a peak mean plasma drug concentration of 20 ng/ml occurring at 1.5 hours after single oral doses. nih.gov
While this compound is noted as "well-absorbed" in the gastrointestinal tract patsnap.com, specific quantitative data on its absolute oral bioavailability in humans is not extensively detailed in the current literature. For context, papaverine (B1678415), a structurally related compound, exhibits a low oral bioavailability of approximately 30%, suggesting a potential for significant first-pass metabolism for such derivatives. umaryland.edu
Table 1: this compound Absorption Parameters in Humans
| Parameter | Value (Elixir Formulation) nih.gov | Value (Capsule Formulation) nih.gov |
| Time to Maximum Plasma Concentration (Tmax) | 0.75 hours | 1.5 hours |
| Apparent Absorption Half-Life | 8.6 minutes | Not specified |
| Peak Mean Plasma Concentration | Not specified | 20 ng/ml |
Distribution Characteristics within Biological Systems
Upon absorption, this compound Hydrochloride is widely distributed throughout the body. patsnap.com While specific quantitative data on its volume of distribution in humans is limited, the wide distribution suggests that the drug readily moves from the bloodstream into various tissues. For its structural analog, papaverine, the volume of distribution is reported to be approximately 15% of the body weight. researchgate.net
Biotransformation and Hepatic Metabolism
The metabolism of this compound Hydrochloride primarily occurs in the liver, where it undergoes transformation into various metabolites. patsnap.com Hepatic metabolism is a critical process that converts lipophilic drugs into more water-soluble compounds, facilitating their excretion from the body. taylorandfrancis.comyoutube.com Drug metabolism typically proceeds through two main phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (conjugation reactions such as glucuronidation, sulfation, and acetylation). wikipedia.org
The mean terminal elimination half-life of this compound has been reported as 3.3 hours nih.gov and 2.9 hours nih.gov, indicating a relatively rapid elimination from the systemic circulation. The primary elimination pathway for this compound is through metabolism. taylorandfrancis.com
Table 2: this compound Elimination Half-Life in Humans
| Formulation | Mean Terminal Elimination Half-Life |
| Elixir nih.gov | 3.3 hours |
| Capsule nih.gov | 2.9 hours |
While it is established that this compound is transformed into "various metabolites" in the liver patsnap.com, detailed identification of these specific metabolites and the precise elucidation of their metabolic pathways are not extensively documented in the available research. General drug metabolism pathways involve the introduction of reactive or polar groups in Phase I, often catalyzed by cytochrome P450 enzymes, followed by conjugation with polar endogenous compounds in Phase II. wikipedia.org Carboxylesterases (hCE1 and hCE2) are also significant enzymes involved in drug metabolism, catalyzing hydrolysis reactions and being distributed in the liver and intestine. nih.gov
The cytochrome P450 (CYP) enzyme system plays a predominant role in the Phase I metabolism of many drugs within the liver. taylorandfrancis.comwikipedia.org Specifically, CYP3A4 has been identified in relation to this compound's metabolism. wikidata.org CYP3A4 is a highly abundant isoform in the liver and small intestine, responsible for metabolizing over 50% of clinically used medications. wikipedia.orgd-nb.info Other major CYP enzymes involved in drug biotransformation include CYP2D6, CYP2C9, CYP1A2, CYP2C8, CYP2C19, CYP2B6, and CYP2E1. wikipedia.org The activity of these enzymes can significantly influence the duration and intensity of a drug's pharmacological action. wikipedia.org
Genetic polymorphisms, defined as variations in a single gene occurring at a frequency of more than 1% within a population, can significantly influence an individual's drug metabolic profile. oatext.comnih.gov These genetic variations can lead to altered enzyme expression or activity, resulting in inter-individual variability in drug response. oatext.comnih.gov Individuals can be categorized into different metabolizer phenotypes, such as extensive metabolizers (normal function), ultra-extensive metabolizers (enhanced elimination), and poor metabolizers (reduced elimination or accumulation). oatext.comwuxiapptec.com
Excretion Pathways and Clearance Mechanisms (Renal, Biliary)
The metabolites of this compound are primarily excreted through the kidneys. patsnap.com The kidneys are the main organs responsible for the excretion of water-soluble substances and polar drug metabolites. uni.luchem960.commsdmanuals.com Renal excretion involves three principal mechanisms: glomerular filtration of unbound drug, active tubular secretion by transporters, and tubular reabsorption by passive diffusion. msdmanuals.comtrc-p.nl
While renal excretion is a significant route for metabolites, the parent this compound drug is predominantly eliminated via metabolism, with renal excretion being considered a minor route of clearance for the unchanged drug. taylorandfrancis.com
Biliary excretion also contributes to the elimination of drugs and their metabolites. This pathway is particularly relevant for compounds with a molecular weight greater than 300 g/mol that possess both polar and lipophilic characteristics. msdmanuals.comnih.gov Conjugation reactions, especially with glucuronic acid, often facilitate biliary excretion. msdmanuals.com Metabolites, particularly phase II conjugates, are more prone to biliary excretion than the parent drug. nih.gov
Preclinical and Translational Studies of Ethaverine
In Vitro Experimental Systems
Ethaverine's effects have been rigorously examined in various in vitro settings, revealing its interactions with specific cellular components and enzymatic pathways.
Studies utilizing isolated organ and tissue bath preparations have demonstrated this compound's direct impact on smooth muscle contractility and ion channels. This compound has been shown to inhibit L-type calcium channels, particularly in cardiac and smooth muscle cells, leading to a reduction in intracellular Ca²⁺ concentrations and subsequent muscle relaxation nih.gov. In experiments involving single, dihydropyridine-sensitive, L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers, this compound at concentrations ranging from 0.3 to 30 µM reduced the channel open probability, with an EC₅₀ of approximately 1 µM nih.govncats.io. Furthermore, this compound inhibited the binding of [³H]nitrendipine with a Kᵢ of approximately 8.5 µM, and the binding of [³H]diltiazem and [³H]verapamil with Kᵢ values of 1-2 µM, suggesting its interaction with the verapamil (B1683045) binding sites on these channels nih.gov.
Table 1: this compound's Inhibition of L-type Calcium Channel Binding
| Ligand | Kᵢ (µM) [Source] |
| [³H]Nitrendipine | ~8.5 nih.gov |
| [³H]Diltiazem | 1-2 nih.gov |
| [³H]Verapamil | 1-2 nih.gov |
This compound has been investigated in various mammalian cell lines, revealing its diverse cellular effects, particularly in the context of cancer and vascular integrity.
In non-small cell lung cancer (NSCLC) cell lines, including A549, H1299, and PC9, this compound has been found to inhibit cell proliferation and migration acs.orgnih.govacs.orgsciencesconf.orgnih.gov. This effect is attributed to its targeting of Cyclin-Dependent Kinase 5 (CDK5) acs.orgnih.govnih.gov. The efficacy of this compound in these cell lines can be further enhanced when combined with ATP-competitive CDK5 inhibitors like roscovitine (B1683857), suggesting a dual mechanism of action acs.orgnih.gov. Studies in H1299 (p53⁻/⁻) and PC9 (p53 R248Q mutation) cell lines showed similar inhibitory efficacy to A549 cells (p53⁺/⁺), with an average 30% inhibition after 24 hours of treatment acs.orgnih.gov.
Table 2: this compound's Inhibitory Concentration (IC₅₀) on NSCLC Cell Proliferation
| Cell Line | IC₅₀ (µM) [Source] |
| A549 | 11 acs.org |
| PC9 | 24.7 ± 7.6 acs.orgnih.gov |
| H1299 | 20.3 ± 7.3 acs.orgnih.gov |
In human retinal microvascular endothelial cells (HRMEC), this compound hydrochloride has demonstrated the ability to enhance vascular barrier function arvojournals.orgnih.govarvojournals.org. It effectively blocked hyperpermeability induced by various inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), thrombin, vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNFα) arvojournals.orgnih.gov. Mechanistically, this effect is linked to the inhibition of ADP-ribosylation factor 6 (ARF6) activation, which in turn promotes enhanced VE-cadherin membrane localization, a key component of endothelial cell adherens junctions arvojournals.orgnih.govarvojournals.org. This compound also successfully stabilized endothelial monolayers derived from other tissues, such as human umbilical vein endothelial cells (HUVEC), human dermal microvascular endothelial cells (HMVEC-d), and human synovial microvascular endothelial cells (HSMEC) arvojournals.orgnih.govarvojournals.org.
Additionally, this compound has been shown to inhibit dopamine (B1211576) content in PC12 cells (rat pheochromocytoma cells) in a concentration-dependent manner, with an IC₅₀ of 1.4 µM. This effect, observed within 24-48 hours, is associated with the reduction of catecholamine secretion by blocking L-type voltage-sensitive Ca²⁺ channels targetmol.combiotrend.com.
This compound's pharmacological actions are significantly mediated through its influence on key enzyme systems.
This compound is recognized as an inhibitor of phosphodiesterase (PDE) enzymes acs.orgnih.govpatsnap.compatsnap.com. By inhibiting PDE, this compound increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial secondary messengers leading to smooth muscle relaxation patsnap.compatsnap.com. Specifically, this compound has been described to inhibit PDE4 and PDE10A acs.orgnih.gov. Structural studies indicate its interaction with the catalytic domain of PDE4 . Beyond mammalian PDEs, this compound has also shown inhibitory activity against specific phosphodiesterases from parasitic organisms, such as Trypanosoma brucei PDE2A (TbPDE2A) and TbPDE2C, with IC₅₀ values of 14.2 µM and in the low micromolar range, respectively nih.govpnas.org.
While this compound targets Cyclin-Dependent Kinase 5 (CDK5) and inhibits lung cancer cell proliferation and migration, in vitro kinase activity assays with recombinant CDK5/p25 have revealed that this compound does not directly inhibit the catalytic activity of CDK5, irrespective of ATP concentration acs.orgnih.gov. Instead, it functions as an allosteric modulator of CDK5, identified through a conformational CDK5 biosensor acs.orgnih.gov. Its interaction with CDK5 in a cellular context has been confirmed by cell extract thermodenaturation studies, and the reduction of its inhibitory potential upon siRNA-mediated downregulation of CDK5 in A549 cells suggests on-target selectivity acs.orgnih.gov.
In Vivo Animal Models
In vivo studies have further validated this compound's therapeutic potential, particularly its spasmolytic and vascular effects.
This compound is widely recognized as an antispasmodic agent due to its direct smooth muscle relaxant properties ncats.iopatsnap.com. It is effective in alleviating spasms in various smooth muscle-containing organs, including the gastrointestinal tract, biliary tract, and urogenital system ncats.iopatsnap.com. This broad spasmolytic action is primarily attributed to its ability to increase intracellular cyclic nucleotide levels by inhibiting phosphodiesterase, leading to muscle relaxation patsnap.compatsnap.com. While specific disease models are not detailed in the provided search results, its established role as an antispasmodic in these systems underscores its efficacy in conditions characterized by smooth muscle hyperactivity.
This compound exhibits significant vasodilatory properties, which have been evaluated in animal models. In a short-term experiment conducted on guinea pigs, intravenous administration of this compound hydrochloride (5 and 10 mg/kg) led to a notable increase in intracochlear partial pressure of oxygen (PO₂) for 35 to 90 minutes targetmol.combiotrend.com. This improvement in cochlear microcirculation was observed even with a temporary decrease in blood pressure, and coincided with an increase in cochlear microphonic (CM) potential targetmol.combiotrend.com.
Beyond cochlear microcirculation, this compound hydrochloride has demonstrated in vivo efficacy in animal models of retinal permeability arvojournals.orgnih.govarvojournals.orgresearchgate.net. It successfully blocked IL-1β-induced hyperpermeability, indicating its ability to enhance the vascular barrier function in a living organism arvojournals.orgnih.govarvojournals.org. These findings suggest this compound's potential in treating conditions characterized by vascular leakage and poor blood circulation, such as peripheral and cerebral vascular insufficiency associated with arterial spasm ncats.iopatsnap.com.
Anti-Cancer Efficacy in Xenograft or Syngeneic Models
This compound has demonstrated inhibitory effects on the proliferation and migration of non-small cell lung cancer (NSCLC) cell lines in in vitro studies. Research indicates that this compound, along with papaverine (B1678415), acts as an allosteric modulator of Cyclin-Dependent Kinase 5 (CDK5), a kinase whose hyperactivation is associated with various human cancers, including lung cancer. acs.orgnih.gov The efficacy of this compound in inhibiting NSCLC cell proliferation and migration was found to be significantly enhanced when combined with roscovitine, an ATP-competitive CDK5 inhibitor, suggesting an additive dual mechanism of inhibition targeting CDK5. acs.orgnih.gov Thermodenaturation studies using A549 cell extracts suggest that this compound interacts with CDK5 in cellulo, and its inhibitory potential is reduced when CDK5 protein levels are downregulated by siRNA treatment. acs.orgnih.gov
While these in vitro findings highlight this compound's potential in cancer therapy by modulating CDK5, direct evidence of its anti-cancer efficacy in in vivo xenograft or syngeneic models was not identified in the reviewed literature. Xenograft and syngeneic models are widely utilized in preclinical research to evaluate anti-cancer drug candidates and immunotherapies, providing insights into tumor-immune interactions and therapeutic efficacy in a living system. nih.govmdpi.com
Table 1: In Vitro Proliferation Inhibition of A549 Lung Cancer Cells by this compound
| Compound | Concentration (µM) | Proliferation Inhibition (%) - 24h | Proliferation Inhibition (%) - 48h | Proliferation Inhibition (%) - 72h |
| This compound | 11 | 28 ± 5.8 | 39 ± 9.5 | 50 ± 8.6 |
| Roscovitine + this compound | 9 + 11 | 48 ± 5.3 | 77 ± 10.2 | 88 ± 8.4 |
| Roscovitine + this compound (1/2 IC50) | 9 + 5.5 | 53.8 ± 9.3 | 78.1 ± 6.3 | 85.2 ± 2.2 |
(Note: Data presented as mean ± SEM. Values represent inhibition of A549 cell proliferation relative to control.) acs.org
Anti-Parasitic Activity Studies (e.g., Trypanosoma brucei)
This compound has been investigated for its anti-parasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Studies have shown that this compound can inhibit both the proliferation of Trypanosoma brucei cells and the activity of Trypanosoma brucei phosphodiesterase B (TbrPDEB) enzymes, specifically TbrPDEB1 and TbrPDEB2. researchgate.netnih.gov These enzymes are considered promising drug targets for the treatment of HAT due to their essential roles in parasite infectivity and survival. researchgate.netnih.gov this compound exhibited inhibitory potency against TbPDE2C, a cAMP-specific phosphodiesterase from T. brucei, with IC50 values in the low micromolar range. nih.govpnas.org While its potency was described as low compared to other inhibitors, these findings suggest this compound's potential as a lead compound for developing new trypanocidal drugs by targeting parasite-specific phosphodiesterases. researchgate.netnih.govnih.govpnas.org
Table 2: Inhibition of Trypanosoma brucei Phosphodiesterase (TbPDE2C) by this compound
| Compound | IC50 (µM) against TbPDE2C |
| This compound | Low micromolar range |
(Note: Specific numerical IC50 values vary but are consistently reported in the low micromolar range.) nih.govpnas.org
Advanced Drug Screening Methodologies
Impedance-Based Cellular Phenotypic Drug Screening Platforms
This compound hydrochloride has been identified as a compound that enhances retinal vascular barrier function through impedance-based cellular phenotypic drug screening platforms, such as the xCELLigence RTCA system. researchgate.netnih.govnih.govpnas.orgresearchgate.net This label-free, real-time monitoring system assesses changes in the electrical impedance of endothelial cell monolayers, which correlates with permeability. researchgate.netnih.govresearchgate.net In a primary screen of 2100 known drugs, this compound hydrochloride, alongside apigenin, reproducibly blocked interleukin 1 beta (IL-1β)-induced hyperpermeability in cultured human retinal microvascular endothelial cells (HRMECs) and other primary vascular endothelial cell monolayers. researchgate.netnih.govnih.govpnas.orgresearchgate.net Mechanistic studies suggest that this compound stabilizes endothelial cell junctions and enhances the vascular barrier by blocking ADP-ribosylation factor 6 (ARF6) activation, which leads to enhanced VE-cadherin membrane localization. researchgate.netnih.govnih.govresearchgate.net
Table 3: Effect of this compound on Vascular Barrier Function in Impedance-Based Screening
| Cell Type | Stimulus for Hyperpermeability | This compound Effect | Proposed Mechanism |
| HRMECs | IL-1β | Blocks hyperpermeability | Blocks ARF6 activation, enhances VE-cadherin membrane localization |
| Other Primary Vascular Endothelial Cells | Multiple cytokines | Stabilizes monolayers | Blocks ARF6 activation, enhances VE-cadherin membrane localization |
(Note: Data derived from real-time monitoring of electrical impedance using the xCELLigence RTCA system.) researchgate.netnih.govnih.govpnas.orgresearchgate.net
Luminescence-Based Reporter Assays for PDE Inhibitor Screening (GloSensor Technology)
Luminescence-based reporter assays, particularly those employing GloSensor technology, are utilized for real-time detection of intracellular signaling events, including changes in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. This technology involves biosensors where a cAMP or cGMP binding domain is fused to a mutant luciferase, producing light output proportional to cyclic nucleotide concentration. google.comnih.gov This makes it suitable for screening phosphodiesterase (PDE) inhibitors, as PDEs hydrolyze these cyclic nucleotides. google.comnih.gov this compound hydrochloride has been identified in such screens, demonstrating its ability to raise intracellular cAMP concentrations. medkoo.com This effect is consistent with its known phosphodiesterase inhibitory activity, specifically against PDE10A and PDE4, with PDE4 being a major contributor to cAMP turnover in HEK293 cells, a cell line often used in these assays. medkoo.comncats.io
Table 4: this compound's Effect on Intracellular cAMP Levels in Luminescence-Based Assays
| Assay Technology | Cell Line | This compound Effect on cAMP | Implied Mechanism |
| GloSensor™ cAMP Assay | HEK293 cells | Raises cAMP concentration | PDE inhibition (e.g., PDE10A, PDE4) |
(Note: Luminescence is monitored as a readout of real-time intracellular cAMP concentration.) medkoo.com
High-Throughput Screening for Modulators of Cellular Signaling
This compound hydrochloride has been identified through high-throughput screening (HTS) platforms designed to find modulators of cellular contractile force. These platforms measure the contractile force exerted by cells on their substrate, serving as a physiological endpoint for drug discovery. sciencesconf.orgoxfordvacmedix.com In such a screen, this compound was confirmed as a smooth muscle relaxant. sciencesconf.orgoxfordvacmedix.com This methodology has been applied to identify drug candidates for various conditions where cellular contractile forces play a central role, including asthma (using human airway smooth muscle cells) and glaucoma (using Schlemm's canal endothelial cells). sciencesconf.org The identification of this compound through this approach underscores the utility of HTS in repurposing known drugs and discovering compounds that modulate fundamental cellular signaling pathways related to contractility. sciencesconf.orgoxfordvacmedix.com
Table 5: this compound's Effect in High-Throughput Screening for Cellular Contractile Force Modulators
| Screening Platform | Cell Type(s) | Observed Effect of this compound | Therapeutic Relevance |
| Cellular Force Screening (CFS) | Human airway smooth muscle cells, Schlemm's canal endothelial cells | Smooth muscle relaxant | Asthma, Glaucoma |
(Note: CFS measures the contractile force cells exert on their substrate.) sciencesconf.orgoxfordvacmedix.com
Clinical Research and Therapeutic Repositioning of Ethaverine Mechanistic Focus
Classical Therapeutic Applications with Mechanistic Underpinnings
Ethaverine has historically been employed in the management of various spasmodic conditions due to its direct smooth muscle relaxant effects.
Gastrointestinal and Biliary Colic Management
This compound is effective in alleviating spasms and pain associated with gastrointestinal and biliary colic. wikipedia.orgciteab.comuni.lu Biliary colic, for instance, often arises from temporary obstructions, such as gallstones, within the bile ducts, leading to increased pressure during gallbladder contractions. mims.comnih.gov this compound's mechanism of action directly addresses these conditions by relaxing the smooth muscles of the gastrointestinal and biliary tracts. This relaxation is achieved through its primary role as a phosphodiesterase inhibitor, which elevates intracellular cAMP and cGMP levels. These increased cyclic nucleotide concentrations lead to a reduction in intracellular calcium and the inhibition of myosin light chain kinase, ultimately promoting smooth muscle relaxation and alleviating the spasmodic pain. wikipedia.orgciteab.comuni.lu
| Therapeutic Application | Mechanistic Underpinnings | Outcome |
|---|---|---|
| Gastrointestinal Colic | Inhibition of phosphodiesterase (PDE), leading to increased cAMP and cGMP; decreased intracellular Ca2+; inhibition of MLCK. | Direct relaxation of gastrointestinal smooth muscles, alleviation of spasms and pain. wikipedia.orgciteab.comuni.lu |
| Biliary Colic | Inhibition of phosphodiesterase (PDE), leading to increased cAMP and cGMP; decreased intracellular Ca2+; inhibition of MLCK. | Direct relaxation of biliary tract smooth muscles, relief of pressure caused by obstruction, alleviation of spasms and pain. wikipedia.orgciteab.comuni.lumims.comnih.gov |
Urogenital Tract Spasmodic Conditions
The smooth muscle relaxant properties of this compound extend to the urogenital system, where it is utilized for managing spasmodic conditions. wikipedia.orguni.lu Conditions such as renal colic, often characterized by severe pain due to spasms in the urinary tract, can be targeted by this compound's action. wikipedia.orgguidetopharmacology.org Its ability to inhibit phosphodiesterase and block calcium channels contributes to the relaxation of urogenital smooth muscles, thereby reducing spasms and associated discomfort. wikipedia.orguni.lu
| Therapeutic Application | Mechanistic Underpinnings | Outcome |
|---|---|---|
| Urogenital Tract Spasmodic Conditions (e.g., Renal Colic) | Inhibition of phosphodiesterase (PDE), leading to increased cAMP and cGMP; decreased intracellular Ca2+; inhibition of MLCK; inhibition of L-type calcium channels. | Relaxation of urogenital smooth muscles, alleviation of spasms and pain. wikipedia.orguni.luguidetopharmacology.org |
Peripheral and Cerebral Vascular Insufficiency Due to Spasm
This compound demonstrates significant vasodilatory effects, making it beneficial in conditions characterized by poor blood circulation and arterial spasm, such as peripheral and cerebral vascular insufficiency. wikipedia.orguni.lucdutcm.edu.cn The compound directly relaxes vascular smooth muscle cells, leading to the dilation of blood vessels and an improvement in blood flow. wikipedia.org This action is particularly pronounced in the coronary, cerebral, pulmonary, and peripheral arteries. uni.lucdutcm.edu.cn The vasodilatory effect is primarily mediated by the inhibition of phosphodiesterase, which increases the levels of cAMP and cGMP within the smooth muscle cells. Additionally, this compound's inhibition of L-type calcium channels further contributes to the reduction of intracellular Ca2+ concentrations in vascular smooth muscle, promoting relaxation and enhanced perfusion. wikipedia.orgguidetopharmacology.orgfishersci.co.ukuni.lucdutcm.edu.cn
| Therapeutic Application | Mechanistic Underpinnings | Outcome |
|---|---|---|
| Peripheral Vascular Insufficiency | Vasodilation via PDE inhibition (increased cAMP/cGMP); L-type calcium channel inhibition (decreased intracellular Ca2+). | Relaxation of peripheral vascular smooth muscles, dilation of blood vessels, improved blood flow. wikipedia.orgguidetopharmacology.orgfishersci.co.ukuni.lucdutcm.edu.cn |
| Cerebral Vascular Insufficiency | Vasodilation via PDE inhibition (increased cAMP/cGMP); L-type calcium channel inhibition (decreased intracellular Ca2+). | Relaxation of cerebral vascular smooth muscles, dilation of blood vessels, improved blood flow. wikipedia.orgguidetopharmacology.orgfishersci.co.ukuni.lucdutcm.edu.cn |
Angina Pectoris Treatment
This compound has been investigated for its role in the treatment of angina pectoris. citeab.comfishersci.co.uk Its efficacy in this context is attributed to its direct smooth muscle relaxant properties, which extend to the coronary arteries. fishersci.co.ukuni.lucdutcm.edu.cn By promoting the relaxation of coronary vascular smooth muscle, this compound can increase coronary blood flow. fishersci.co.uk Furthermore, this compound has been noted to act directly on the myocardium, similar to quinidine, by depressing conduction and irritability and prolonging the refractory period. uni.lucdutcm.edu.cn These combined actions contribute to its ability to alleviate symptoms associated with angina pectoris, a condition often linked to coronary artery spasm. citeab.comfishersci.co.uk
| Therapeutic Application | Mechanistic Underpinnings | Outcome |
|---|---|---|
| Angina Pectoris | Direct relaxation of coronary artery smooth muscles; increased coronary blood flow; myocardial effects (depressing conduction/irritability, prolonging refractory period). | Alleviation of angina symptoms, improved myocardial perfusion. citeab.comfishersci.co.ukuni.lucdutcm.edu.cn |
Investigational and Repurposed Therapeutic Areas
Beyond its classical applications, this compound is being explored for its potential in novel therapeutic areas, particularly in oncology.
Potential in Non-Small Cell Lung Cancer (NSCLC) Therapy
Recent research has identified this compound as a promising compound for repurposing in the therapy of non-small cell lung cancer (NSCLC). uni.lu This potential stems from its newly discovered role as an allosteric modulator of Cyclin-Dependent Kinase 5 (CDK5). fishersci.co.ukuni.lu CDK5 is an atypical member of the CDK family, primarily known for its central role in neuronal functions, but its hyperactivation has been increasingly associated with various human cancers, including lung cancer. uni.lu
Studies have demonstrated that this compound, along with its close analog papaverine (B1678415), can inhibit the proliferation and migration of NSCLC cell lines. uni.lu A significant finding is that the efficacy of this compound in inhibiting NSCLC cell proliferation and migration is enhanced when combined with ATP-competitive CDK inhibitors, such as roscovitine (B1683857). uni.lu This suggests an additive or dual mechanism of inhibition targeting CDK5, potentially by interacting with different binding sites or populations of the kinase. uni.lu Thermodenaturation studies performed with A549 lung cancer cell extracts indicate that this compound directly interacts with CDK5 in a cellular context. uni.lu Furthermore, the inhibitory effects of this compound on A549 cells are reduced when CDK5 expression is suppressed using small interfering RNA (siRNA), providing strong evidence for CDK5 as a direct target. uni.lu These findings position this compound as a valuable lead for drug repositioning strategies aimed at targeting CDK5 in lung cancer. uni.lu
| Investigational Area | Mechanistic Findings | Research Outcomes |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) Therapy | Allosteric modulation and inhibition of Cyclin-Dependent Kinase 5 (CDK5). Direct interaction with CDK5. Synergistic inhibition with ATP-competitive CDK inhibitors (e.g., roscovitine). | Inhibition of proliferation and migration of NSCLC cell lines (e.g., A549, H1299, PC9). Reduced inhibitory potential when CDK5 is targeted by siRNA. Repurposing potential for lung cancer. fishersci.co.ukuni.lu |
Role in Retinal Vascular Diseases and Vascular Leakage
This compound has demonstrated significant potential in enhancing the retinal vascular barrier, which is crucial for preventing vascular leakage in various ocular pathologies. Studies have shown that this compound hydrochloride can stabilize endothelial cell junctions and improve vascular barrier function both in vitro and in vivo. wikipedia.orguni.luwikidata.orgresearchgate.net
The primary mechanism underlying this compound's beneficial effects on vascular integrity involves the inhibition of ADP-ribosylation factor 6 (ARF6) activation. wikipedia.orguni.luwikidata.orgresearchgate.net This inhibition leads to an increased localization of VE-cadherin at the cell membrane, a key protein essential for maintaining the integrity of endothelial cell adherens junctions. wikipedia.orguni.luwikidata.orgresearchgate.netfishersci.co.uk By stabilizing these junctions, this compound effectively prevents hyperpermeability of vascular endothelial cells. wikipedia.orguni.luwikidata.orgresearchgate.netfishersci.co.uk
Research conducted using human retinal microvascular endothelial cells (HRMECs) has shown that this compound can reproducibly block hyperpermeability induced by a range of inflammatory cytokines. wikipedia.orguni.luwikidata.org These include interleukin-1 beta (IL-1β), interleukin-6 (IL-6), thrombin, vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNFα). wikipedia.orguni.luwikidata.org The ability of this compound to counteract leakage induced by multiple factors suggests its broad potential as a therapeutic candidate for retinal vascular diseases such as diabetic retinopathy (DR) and wet age-related macular degeneration (AMD), irrespective of the specific underlying mechanisms that promote vascular leakage. wikipedia.orguni.luwikidata.orgresearchgate.net Furthermore, in vivo studies have supported these findings, demonstrating this compound's efficacy in animal models of retinal permeability. wikipedia.orguni.luwikidata.org
The development of an impedance-based cellular phenotypic drug screening platform has facilitated the identification of compounds like this compound that can enhance vascular barrier function by stabilizing endothelial cell junctions. wikipedia.orguni.luwikidata.orgresearchgate.net
Table 1: this compound's Effect on Cytokine-Induced Hyperpermeability in HRMECs
| Inducing Cytokine/Factor | This compound's Effect on Hyperpermeability | Primary Mechanism |
| Interleukin-1 beta (IL-1β) | Blocked wikipedia.orguni.luwikidata.org | ARF6 inhibition, enhanced VE-cadherin localization wikipedia.orguni.luwikidata.orgresearchgate.net |
| Interleukin-6 (IL-6) | Blocked wikipedia.orguni.luwikidata.org | ARF6 inhibition, enhanced VE-cadherin localization wikipedia.orguni.luwikidata.orgresearchgate.net |
| Thrombin | Blocked wikipedia.orguni.luwikidata.org | ARF6 inhibition, enhanced VE-cadherin localization wikipedia.orguni.luwikidata.orgresearchgate.net |
| Vascular Endothelial Growth Factor (VEGF) | Blocked wikipedia.orguni.luwikidata.org | ARF6 inhibition, enhanced VE-cadherin localization wikipedia.orguni.luwikidata.orgresearchgate.net |
| Tumor Necrosis Factor-alpha (TNFα) | Blocked wikipedia.orguni.luwikidata.org | ARF6 inhibition, enhanced VE-cadherin localization wikipedia.orguni.luwikidata.orgresearchgate.net |
Exploring this compound's Utility in Cerebral Ischemia
This compound has been explored for its utility in managing cerebral ischemia, primarily owing to its vasodilating effects on the cerebral vasculature. fishersci.co.ukguidetopharmacology.org As a peripheral vasodilator and smooth muscle relaxant, this compound's action is particularly pronounced on coronary, cerebral, pulmonary, and peripheral arteries. guidetopharmacology.orgfishersci.com
The fundamental mechanism of this compound's vasodilatory action involves the inhibition of phosphodiesterase (PDE). fishersci.comguidetopharmacology.orgmdpi.comctdbase.org By inhibiting PDE, this compound increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) within smooth muscle cells. fishersci.comguidetopharmacology.orgmdpi.comctdbase.org Elevated concentrations of these cyclic nucleotides lead to the relaxation of vascular smooth muscle, thereby promoting vasodilation and improving blood flow. fishersci.comguidetopharmacology.orgmdpi.com
This compound is structurally and pharmacologically similar to papaverine, an opium alkaloid that has been historically used as a vasodilator for the treatment of cerebral and peripheral ischemia associated with arterial spasm. guidetopharmacology.orgmdpi.com This shared mechanism of action, involving phosphodiesterase inhibition and subsequent smooth muscle relaxation, underpins this compound's potential in conditions characterized by cerebral vascular insufficiency and arterial spasm. guidetopharmacology.orgfishersci.comguidetopharmacology.orgmdpi.comctdbase.org
Table 2: Mechanistic Actions of this compound in Cerebral Ischemia
| Mechanistic Target | Effect | Consequence for Cerebral Ischemia |
| Phosphodiesterase (PDE) | Inhibition fishersci.comguidetopharmacology.orgmdpi.comctdbase.org | Increased intracellular cAMP and cGMP fishersci.comguidetopharmacology.orgmdpi.comctdbase.org |
| Smooth Muscles | Relaxation fishersci.co.ukguidetopharmacology.orgfishersci.comguidetopharmacology.orgmdpi.comctdbase.org | Vasodilation, improved blood flow fishersci.co.ukguidetopharmacology.orgfishersci.comguidetopharmacology.orgmdpi.com |
| Cerebral Vasculature | Vasodilation fishersci.co.ukguidetopharmacology.org | Potential in managing cerebral ischemia fishersci.co.ukguidetopharmacology.org |
Adverse Effects and Mechanistic Toxicology Research
Cardiovascular Adverse Effects and Their Underlying Mechanisms
Ethaverine's primary therapeutic action as a vasodilator also underlies its most significant cardiovascular adverse effects. The compound's influence on vascular smooth muscle and cardiac tissue can lead to clinically relevant changes in blood pressure and heart rhythm.
Pathophysiology of Hypotension and Arrhythmias
The vasodilatory properties of this compound are central to its potential to cause hypotension. This effect is primarily achieved through two distinct molecular mechanisms: inhibition of phosphodiesterase (PDE) and blockade of L-type calcium channels patsnap.compatsnap.com. Inhibition of PDE leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers activate protein kinases that phosphorylate various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of vascular smooth muscle cells patsnap.com. This vasodilation, particularly in peripheral arteries, reduces systemic vascular resistance, which can lead to a drop in blood pressure, manifesting as hypotension patsnap.com.
Furthermore, research has demonstrated that this compound directly inhibits cardiac L-type calcium channels nih.gov. By blocking these channels, this compound reduces the influx of calcium into cardiac myocytes. This action can lead to a negative inotropic effect (reduced contractility) and negative chronotropic effect (decreased heart rate), further contributing to hypotension. The structural similarity of this compound to verapamil (B1683045) suggests that it may act by binding to the verapamil binding sites on these calcium channels nih.gov.
Arrhythmias, although less commonly reported, can also occur. The blockade of cardiac calcium channels can alter the normal electrical conduction in the heart, potentially leading to irregular heartbeats. By affecting the sinoatrial and atrioventricular nodes, calcium channel blockers can slow cardiac conduction mdpi.com.
| Adverse Effect | Underlying Mechanism | Key Research Findings | References |
|---|---|---|---|
| Hypotension | Phosphodiesterase (PDE) inhibition leading to increased cAMP and cGMP, and subsequent vasodilation. Blockade of L-type calcium channels in vascular smooth muscle. | This compound's inhibition of PDE increases intracellular cAMP and cGMP, causing smooth muscle relaxation and vasodilation. It also directly inhibits cardiac L-type calcium channels, reducing calcium influx and contributing to vasodilation and decreased cardiac output. | patsnap.compatsnap.comnih.gov |
| Arrhythmias | Blockade of L-type calcium channels in cardiac tissue, altering electrical conduction. | By blocking calcium influx into cardiac cells, this compound can disrupt the normal rhythm of the heart, potentially leading to arrhythmias. Its action is similar to other calcium channel blockers known to affect cardiac conduction. | nih.govmdpi.com |
Central Nervous System (CNS) Effects Research
While longitudinal studies have reported a lack of toxic effects at therapeutic doses, some patients may experience transient CNS side effects nih.gov. These effects are generally mild and are thought to be related to the pharmacological actions of the drug.
Molecular Basis of Vertigo, Headache, and Drowsiness
The CNS effects of this compound, such as vertigo, headache, and drowsiness, are generally considered to be secondary to its primary vasodilatory action patsnap.compatsnap.com. The dilation of cerebral blood vessels can alter cerebral blood flow and intracranial pressure, which may manifest as a headache nih.gov. The sensation of vertigo or dizziness can also be attributed to changes in blood flow to the vestibular system researchgate.net.
Drowsiness may be a more direct CNS effect, although the specific molecular mechanism is not well-elucidated for this compound. As a papaverine (B1678415) derivative, it may possess some nonspecific CNS depressant properties. However, detailed studies on this compound's interaction with specific neurotransmitter systems in the brain are lacking.
| Adverse Effect | Postulated Molecular Basis | Key Research Findings | References |
|---|---|---|---|
| Vertigo | Alteration of blood flow to the vestibular system due to vasodilation. | Dizziness is a known side effect, likely resulting from the hemodynamic changes induced by the drug. | patsnap.comresearchgate.net |
| Headache | Dilation of cerebral blood vessels leading to changes in intracranial pressure. | Headache is a common side effect of many vasodilator drugs. | patsnap.comnih.gov |
| Drowsiness | Possible nonspecific CNS depressant effects. | The precise mechanism is not well-defined but may be related to its chemical class. | nm.org |
Gastrointestinal Systemic Reactions and Associated Mechanisms
Gastrointestinal side effects are among the more frequently reported adverse reactions to this compound, although they are typically mild and transient patsnap.compatsnap.com.
Nausea, Anorexia, and Abdominal Distress
The primary mechanism of action of this compound, smooth muscle relaxation, can also affect the gastrointestinal tract patsnap.com. By inhibiting PDE and increasing cAMP and cGMP, this compound relaxes the smooth muscles of the GI tract. This can alter normal gut motility, potentially leading to feelings of nausea and abdominal distress iosrjournals.org.
Nausea and vomiting can also be triggered by the chemoreceptor trigger zone (CTZ) in the brainstem iosrjournals.org. It is possible that this compound or its metabolites could stimulate the CTZ, leading to these symptoms, although direct evidence for this mechanism is not available. Anorexia, or loss of appetite, may be a secondary consequence of nausea and abdominal discomfort nih.gov.
| Adverse Effect | Associated Mechanisms | Key Research Findings | References |
|---|---|---|---|
| Nausea | Alteration of gastrointestinal motility due to smooth muscle relaxation. Potential stimulation of the chemoreceptor trigger zone (CTZ). | Nausea is a reported side effect, likely related to this compound's primary pharmacological action on smooth muscle. | patsnap.comiosrjournals.org |
| Anorexia | Secondary to nausea and abdominal distress. | Loss of appetite can be a consequence of gastrointestinal discomfort. | nih.gov |
| Abdominal Distress | Disruption of normal gut motility. | The relaxation of GI smooth muscle can lead to feelings of discomfort. | patsnap.com |
Allergic and Hypersensitivity Reactions: Immunological Investigations
While rare, allergic or hypersensitivity reactions to this compound can occur patsnap.com. These reactions are immune-mediated and can range in severity.
Immunological investigations specific to this compound are not well-documented in the literature. However, the general mechanisms of drug-induced hypersensitivity are understood. Such reactions can be classified into different types, with Type I (IgE-mediated) reactions being the most immediate and potentially severe, manifesting as urticaria, angioedema, or anaphylaxis nih.gov. Delayed hypersensitivity reactions (Type IV) are T-cell mediated and can present as various skin rashes adr-ac.ch.
The occurrence of an allergic reaction to this compound would involve the immune system recognizing the drug or its metabolite as a foreign substance, leading to the production of specific antibodies (like IgE) or the activation of T-cells. Subsequent exposure to the drug would then trigger the release of inflammatory mediators, causing the clinical symptoms of the allergic reaction nih.gov.
| Reaction Type | Immunological Mechanism | Potential Manifestations | References |
|---|---|---|---|
| Allergic/Hypersensitivity Reactions | Immune-mediated response to the drug or its metabolites, potentially involving IgE or T-cell activation. | Rash, itching, swelling. In rare, severe cases, anaphylaxis. | patsnap.comnih.govadr-ac.ch |
Drug Interactions and Pharmacological Modulations of Ethaverine
Pharmacodynamic Interactions with Other Vasodilators and Antihypertensive Agents
Ethaverine's primary mechanism involves the direct relaxation of smooth muscles, particularly in the vasculature, leading to vasodilation. When co-administered with other vasodilators or antihypertensive drugs, there is a significant potential for additive hypotensive effects. Concurrent use can amplify the blood pressure-lowering action, which may result in a dangerous drop in blood pressure patsnap.com.
| Drug Class | Interaction with this compound | Clinical Outcome |
| Vasodilators | Amplified hypotensive effects | Dangerous drops in blood pressure patsnap.com |
| Antihypertensive drugs | Amplified hypotensive effects | Dangerous drops in blood pressure patsnap.com |
Synergistic and Antagonistic Effects with Other Antispasmodics
This compound is classified as an antispasmodic, primarily acting by inhibiting phosphodiesterase (PDE) enzymes, which increases cyclic AMP (cAMP) levels and leads to smooth muscle relaxation acs.org. When this compound is combined with other antispasmodic agents, there is an increased risk of excessive relaxation of smooth muscle tissues, which could potentially lead to complications patsnap.com.
Other antispasmodics, such as papaverine (B1678415), also function by inhibiting phosphodiesterase in smooth muscle cells, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) 3,5-monophosphate (cGMP), and subsequent relaxation of vascular smooth muscle acs.org. While this compound and papaverine have similar mechanisms, this compound is noted for having a longer duration of action and a lower toxicity profile compared to papaverine . Other antispasmodic agents, including direct smooth muscle relaxants (e.g., mebeverine, peppermint oil), anticholinergic agents (e.g., butylscopolamine), and calcium channel blockers (e.g., alverine (B1665750) citrate, otilonium (B12848) bromide, pinaverium (B1222119) bromide), are also used to reduce spasmolytic activity nih.gov. Combining this compound with these agents may lead to additive effects on smooth muscle relaxation.
| Drug Class | Interaction with this compound | Clinical Outcome |
| Other Antispasmodics | Increased risk of excessive smooth muscle relaxation patsnap.com | Potential complications due to over-relaxation patsnap.com |
Pharmacokinetic Interactions via Cytochrome P450 Enzyme System
Pharmacokinetic interactions involve alterations in drug absorption, distribution, metabolism, or excretion oatext.comchemisgroup.us. The cytochrome P450 (CYP) enzyme system, primarily located in the liver, plays a significant role in drug metabolism patsnap.comoatext.comchemisgroup.us. This compound is known to be metabolized by the liver through the cytochrome P450 enzyme system patsnap.com. Interactions at this level can alter this compound's efficacy and safety profile, or that of co-administered drugs patsnap.com.
Inhibition or induction of CYP enzymes by co-administered drugs can significantly influence the pharmacokinetics and clinical effects of medications chemisgroup.us. While specific CYP isoforms involved in this compound's metabolism or its inhibitory/inducing effects on other drugs are not extensively detailed in the provided snippets, it is generally recognized that CYP-mediated interactions are a major cause of pharmacokinetic drug-drug interactions oatext.comchemisgroup.us.
| Interaction Type | Mechanism | Impact |
| CYP System Interaction | Altered metabolism of this compound or co-administered drugs patsnap.com | Changes in drug efficacy and safety profile patsnap.com |
Specific Pharmacodynamic Modulations (e.g., Levodopa, Morphine)
This compound can exhibit specific pharmacodynamic modulations when co-administered with certain drugs.
Levodopa: this compound may decrease the effectiveness of Levodopa ncats.io. Papaverine, a similar agent to this compound, is also noted to decrease the efficacy of Levodopa medsgo.ph. This interaction is significant for patients undergoing treatment for Parkinson's disease, where Levodopa is a cornerstone therapy.
Morphine: Morphine may antagonize the smooth muscle relaxation effect of this compound ncats.io. This suggests that the co-administration of morphine could reduce the therapeutic benefit of this compound in conditions requiring smooth muscle relaxation. Conversely, some research indicates that this compound, along with other compounds, could create a synergistic effect with morphine in certain contexts, although the specific mechanism and clinical relevance require further elucidation researchgate.net.
| Co-administered Drug | Interaction with this compound | Clinical Outcome |
| Levodopa | Decreased effectiveness of Levodopa ncats.io | Reduced antiparkinsonian effects medsgo.ph |
| Morphine | Antagonism of smooth muscle relaxation ncats.io | Reduced therapeutic effect of this compound ncats.io |
Comprehensive Analysis of Clinical and Disease-Related Interactions
Drug-drug interactions, both pharmacokinetic and pharmacodynamic, are a significant concern in polypharmacy, especially in elderly patients or those with multiple comorbidities nih.goveshonline.org. The pervasive use of antihypertensive medications, often combined with other drugs for various comorbidities, increases the risk of interactions nih.gov. Pharmacists and healthcare providers play a crucial role in identifying and mitigating these risks by reviewing medication profiles and considering potential interactions with existing health conditions webmd.com.
| Clinical/Disease Factor | Interaction with this compound | Clinical Implication |
| Hypotension | Vasodilatory effects may worsen hypotension patsnap.com | Caution advised, increased monitoring patsnap.com |
| Cardiovascular instability | Vasodilatory effects may exacerbate instability patsnap.com | Caution advised, increased monitoring patsnap.com |
| Polypharmacy | Increased likelihood of drug-drug interactions nih.govwebmd.com | Careful medication review and monitoring webmd.com |
Structure Activity Relationship Sar and Rational Drug Design for Ethaverine Analogues
Elucidation of Key Pharmacophores for Target Engagement and Selectivity
The elucidation of key pharmacophores for ethaverine involves identifying the essential structural features responsible for its biological activity and target binding. A pharmacophore model represents the crucial functionalities required for a compound's activity and is highly valuable for establishing structure-activity relationships (SARs) mdpi.com. This compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4) nih.gov. Furthermore, it has been shown to act as an allosteric modulator of cyclin-dependent kinase 5 (CDK5) acs.org.
In a computational study, this compound was identified as an optimal candidate for inhibiting ghrelin O-acyltransferase (GOAT) through pharmacophore-based virtual screening researchgate.netnih.gov. This suggests that specific spatial arrangements of its functional groups are critical for engaging with the GOAT enzyme. Understanding these pharmacophoric elements is paramount for designing new analogues with improved affinity and selectivity for these targets. Target engagement, which refers to the binding of a drug to its intended target, is a critical factor in guiding compound optimization during drug discovery and in understanding mechanisms of drug action nih.gov.
Structure-Guided Optimization Strategies for Improved Efficacy and Safety
Structure-guided optimization strategies are pivotal in refining the therapeutic potential of this compound and its analogues. These strategies integrate structural information of the target protein with computational and synthetic approaches to design molecules with desired binding characteristics.
Utilization of Crystal Structures (e.g., PDE4-Ethaverine Complex)
Crystal structures provide atomic-level insights into how a ligand interacts with its target protein, serving as a robust foundation for rational drug design nih.govnih.gov. For this compound, the availability of crystal structures of PDE4 in complex with this compound hydrochloride has been instrumental in elucidating the molecular mechanisms of its inhibitory action nih.govpdbj.org. These structures reveal the precise binding mode of this compound within the enzyme's active site, highlighting key residues involved in hydrogen bonding, hydrophobic interactions, and other stabilizing forces.
For instance, studies on PDE4D catalytic domains with inhibitors like zardaverine (B1683624) have shown that these compounds bind to a highly conserved pocket that includes the catalytic metal binding site nih.gov. More selective PDE4 inhibitors often possess additional functional groups that can exploit empty spaces within the active site, leading to increased binding energy and improved selectivity nih.gov. This principle can be applied to this compound, a known PDE4 inhibitor, to guide modifications that enhance its potency and specificity by optimizing interactions within or adjacent to the binding pocket.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play an indispensable role in the rational design and optimization of this compound analogues. These in silico methods enable the prediction of molecular interactions, the screening of large chemical libraries, and the refinement of lead compounds without extensive experimental synthesis.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand within a binding site, allowing researchers to visualize and quantify the strength of ligand-protein interactions. For this compound, docking studies can inform modifications that strengthen its binding to targets like PDE4 or CDK5.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, revealing the stability of binding modes and conformational changes. This compound's interaction with targets like GOAT has been investigated using molecular dynamics simulations to stabilize homology models and confirm binding nih.gov.
Pharmacophore Mapping and Virtual Screening: As demonstrated by the identification of this compound as a GOAT inhibitor, pharmacophore models derived from known active compounds or target structures can be used to virtually screen vast databases of compounds to identify novel hits with similar binding properties mdpi.comnih.govtarosdiscovery.com. This approach is particularly useful for drug repurposing and identifying new scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate structural features of compounds with their biological activities, allowing for the prediction of activity for new, unsynthesized analogues.
These computational tools facilitate structure-based and ligand-based drug design, enabling medicinal chemists to rapidly generate hypotheses for molecular designs and prioritize molecules for synthesis based on their predicted properties tarosdiscovery.com.
Synthetic Methodologies for this compound and its Derivatives
This compound belongs to the isoquinoline (B145761) alkaloid family, and its synthesis, along with that of its derivatives, is crucial for exploring its SAR and developing new therapeutic agents. The isoquinoline core is a significant scaffold in medicinal chemistry, and various synthetic strategies have been developed for its construction and functionalization rsc.org.
Cyclization Reactions in Isoquinoline Synthesis
The synthesis of the isoquinoline core often relies on cyclization reactions. Traditional methods, which have been historically important for preparing derivatized isoquinoline scaffolds, include:
Pomeranz-Fritsch reaction rsc.org
Pictet-Gams reaction rsc.org
Pictet-Spengler reaction rsc.org
Bischler-Napieralski reaction rsc.org
Schlittler-Müller reaction rsc.org
These classical approaches, while effective, are often limited to electron-rich carbocycles rsc.org. More modern and versatile cyclization strategies have emerged:
Copper-catalyzed intramolecular cyclization: A highly efficient and environmentally friendly method involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, enabling the synthesis of isoquinolines and isoquinoline N-oxides semanticscholar.org. This method offers high atom economy, broad substrate scope, and good functional group tolerance semanticscholar.org.
Silver-catalyzed cyclization: An efficient method for synthesizing substituted isoquinolines involves the Ag-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, proceeding smoothly with good yields and tolerating various functional groups organic-chemistry.org.
Palladium-catalyzed reactions: Palladium-catalyzed coupling of o-iodobenzaldehyde derivatives with terminal acetylenes, followed by copper-catalyzed cyclization, can provide isoquinolines organic-chemistry.org. Other palladium-catalyzed approaches include sequential reductive cyclization/ring-opening/aromatization cascades of N-propargyl oxazolidines to yield 4-substituted isoquinolines organic-chemistry.org.
Novel Synthetic Routes for Structural Modification
The development of novel synthetic routes is essential for introducing diverse structural modifications to the this compound scaffold, enabling a comprehensive exploration of its SAR. Modern synthetic methodologies allow for the regioselective mono- and poly-derivatization of isoquinoline positions, overcoming limitations of earlier methods rsc.org.
Examples of novel synthetic approaches for isoquinoline derivatives and related heterocyclic compounds, which highlight the continuous innovation in this field, include:
Metal-catalyzed C-H functionalization/annulation: Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides can provide isoquinolines without external oxidants organic-chemistry.org.
Multicomponent reactions: Efficient one-pot, three-component reactions involving condensation of aryl ketones and hydroxylamine, rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne allow for the rapid assembly of multisubstituted isoquinolines organic-chemistry.org.
Strategies for specific substitutions: Novel routes to 1-substituted 2H-isoquinolin-3-ones have been reported via intramolecular cyclization of 2-acylphenylacetonitriles researchgate.net. Similarly, new synthetic pathways for various heterocyclic derivatives, including those with nitrogen heterocycles, are continuously being explored to facilitate structural modifications for drug design mdpi.comnih.govmdpi.comresearchgate.net. These advancements provide the chemical tools necessary to systematically alter the this compound structure, leading to analogues with improved pharmacological properties.
Advanced Analytical Methodologies for Ethaverine Research
Quantitative Analysis in Complex Biological Matrices
Quantitative analysis of drug molecules in biological matrices is a critical aspect of pharmaceutical research and development, providing essential data for understanding absorption, distribution, metabolism, and excretion (ADME) profiles resolvemass.ca.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized and foundational technique for the quantitative analysis of pharmaceutical compounds, including those structurally similar to ethaverine, in biological matrices jfda-online.commdpi.comresearchgate.net. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, while UV detection quantifies the separated analytes by measuring their absorption of UV light at a specific wavelength researchgate.netresearchgate.net.
For compounds like this compound, which possess chromophores, HPLC-UV offers a cost-effective and reliable method for detection and quantification. Sample preparation, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove endogenous interferences from complex biological samples and concentrate the analyte, thereby enhancing method sensitivity and selectivity mdpi.comjfda-online.com.
Illustrative Data Table: Typical HPLC-UV Parameters for this compound in Plasma
| Parameter | Typical Range/Description |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer (e.g., phosphate (B84403) buffer, pH 3.0-7.0) researchgate.netnih.gov |
| Flow Rate | 0.8 – 1.5 mL/min researchgate.netnih.gov |
| Detection Wavelength | 254 nm (or specific λmax for this compound) mdpi.com |
| Injection Volume | 10 – 50 µL |
| Run Time | 5 – 20 minutes nih.gov |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) mdpi.comjfda-online.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique particularly suited for the quantification of volatile and semi-volatile pharmaceutical compounds in complex biological matrices such as blood, urine, and tissue samples researchgate.net. In GC-MS, analytes are first separated in the gas phase based on their volatility and interaction with the stationary phase in the GC column. Subsequently, they are introduced into a mass spectrometer, where they are ionized, fragmented, and detected based on their unique mass-to-charge ratio (m/z) researchgate.net.
For compounds like this compound, which may require derivatization to increase volatility and thermal stability, GC-MS offers high sensitivity and specificity. The mass spectrometric detection provides distinct mass spectra, enabling accurate identification and quantification even in the presence of complex biological interferences researchgate.netupf.edu. GC-MS is a standard tool in forensic toxicology for detecting and quantifying drugs and their metabolites researchgate.net.
Illustrative Data Table: Typical GC-MS Parameters for this compound in Biological Fluids
| Parameter | Typical Range/Description |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 – 300 °C |
| Oven Temperature Program | Initial temperature (e.g., 80 °C) held for 1-2 min, then ramped to 280-300 °C upf.edu |
| Detector | Mass Spectrometer (EI mode, SIM or full scan) upf.edujapsonline.com |
| Ion Source Temperature | 230 °C |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), often with derivatization (e.g., silylation) mdpi.comupf.edujapsonline.com |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) represents the cutting edge in quantitative analysis of drug compounds in biological matrices mdpi.comous-research.nowaters.comnih.gov. UHPLC utilizes columns with smaller particle sizes (typically < 2 µm) and higher pressures, leading to faster separations, increased resolution, and enhanced sensitivity compared to conventional HPLC mdpi.compreprints.orgajol.info.
UHPLC-MS/MS (Triple Quadrupole): This technique is highly favored for its exceptional sensitivity and selectivity in quantitative analysis. It employs multiple reaction monitoring (MRM) to selectively detect and quantify target analytes by monitoring specific precursor-to-product ion transitions, effectively minimizing matrix interferences waters.comnih.govnih.govresearchgate.net. This makes it ideal for quantifying drugs like this compound at very low concentrations in complex biological samples.
UHPLC-QTOF-MS: This hybrid mass spectrometry technique offers both high resolution and accurate mass measurements, providing comprehensive qualitative and quantitative information in a single run ous-research.nopreprints.orgnih.govnih.govmdpi.com. QTOF-MS allows for retrospective data analysis, as it acquires full-scan accurate mass data, enabling the identification of unknown metabolites or degradation products in addition to quantifying the target compound ajol.infonih.gov. It is particularly valuable in research for its "Quan/Qual" workflow capabilities, allowing simultaneous high-throughput quantitative bioanalysis and information-rich qualitative metabolite identification ajol.info.
Both UHPLC-MS/MS and UHPLC-QTOF-MS are extensively used in pharmacokinetics, drug metabolism studies, and forensic toxicology for their ability to handle complex biological matrices with high precision and accuracy resolvemass.caous-research.nowaters.comnih.govnih.gov.
Illustrative Data Table: Typical UHPLC-MS/MS or UHPLC-QTOF-MS Parameters for this compound in Biological Matrices
| Parameter | Typical Range/Description |
| Column | C18 or HILIC (e.g., 50-100 mm x 2.1 mm, < 2 µm particle size) mdpi.comnih.gov |
| Mobile Phase | Aqueous phase (e.g., 0.1% formic acid in water, ammonium (B1175870) formate (B1220265) buffer) and Organic phase (e.g., acetonitrile, methanol) mdpi.comnih.govnih.gov |
| Flow Rate | 0.2 – 0.6 mL/min nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive mode nih.govresearchgate.net |
| Detection Mode | MRM (MS/MS) or Full Scan/DDA (QTOF-MS) nih.govnih.govnih.gov |
| Run Time | 2 – 10 minutes mdpi.comnih.govnih.gov |
| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) nih.govnih.gov |
| Internal Standard | Deuterated this compound (or structurally similar analog) ous-research.no |
Method Validation and Quality Control in Research and Forensic Toxicology
Method validation is a crucial process in analytical chemistry that establishes objective evidence that a method is fit for its intended purpose and identifies its limitations under normal operating conditions liberty.eduaafs.org. In research and forensic toxicology, where results can have significant implications, rigorous method validation and continuous quality control are paramount to ensure the reliability, accuracy, and reproducibility of analytical data aafs.orgmdpi.comresearchgate.net.
Key parameters evaluated during method validation typically include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix (e.g., endogenous compounds, metabolites, impurities) mdpi.comresearchgate.net.
Linearity: The proportional relationship between the analyte concentration and the detector response over a defined range liberty.edumdpi.com.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies liberty.edumdpi.comresearchgate.net.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (e.g., intra-day and inter-day precision) nih.govliberty.edumdpi.comresearchgate.net.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified nih.govmdpi.com.
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision mdpi.comnih.govliberty.edumdpi.com.
Matrix Effect: The influence of co-eluting endogenous components from the biological matrix on the ionization efficiency of the analyte in mass spectrometry, which can lead to signal suppression or enhancement mdpi.compreprints.orgnih.govresearchgate.net. Internal standards, particularly isotopically labeled analogs, are often used to compensate for matrix effects and ensure accurate quantification ous-research.noresearchgate.net.
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix nih.govmdpi.comresearchgate.net.
Stability: The ability of the analyte to remain unchanged in a given matrix under specific storage conditions and during sample processing japsonline.comliberty.eduresearchgate.net.
Guidelines from regulatory bodies such as the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), and organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX) provide comprehensive standards for method validation in bioanalytical and forensic applications mdpi.comliberty.eduaafs.orgresearchgate.net. Quality control involves the routine analysis of control samples (e.g., blanks, quality control samples at different concentration levels, and incurred sample reanalysis) to monitor method performance and ensure ongoing reliability of results liberty.edumdpi.comresearchgate.net.
Future Directions and Emerging Research Avenues for Ethaverine
Exploration of Long-Term Efficacy and Safety Profiles
Future research on Ethaverine is increasingly focusing on a more comprehensive understanding of its long-term efficacy and safety. Current research efforts include fine-tuning optimal dosages and evaluating the full spectrum of its pharmacological impacts over extended periods. This ongoing investigation aims to provide a deeper insight into this compound's sustained therapeutic benefits and any potential long-term considerations, contributing to its broader and more confident application in clinical settings. patsnap.com
Personalized Medicine Approaches: Individual Variability in Response
A significant area of future research for this compound involves the adoption of personalized medicine approaches, particularly in addressing individual variability in drug response. Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is central to this endeavor. mdpi.com, hilarispublisher.com, iu.edu High degrees of intra- and inter-patient variability in pharmacodynamics, drug metabolism, and medication response present obstacles to maintaining long-term drug effectiveness. nih.gov By understanding genetic variations that affect drug metabolism and response, treatments can be tailored to maximize effectiveness and minimize variability. mdpi.com, hilarispublisher.com Future studies will aim to integrate pharmacogenomic testing to optimize this compound's selection and dosing based on individual genetic profiles, potentially improving patient outcomes and reducing instances of non-responsiveness. mdpi.com, iu.edu
Nanotechnology-Based Drug Delivery Systems for this compound
Nanotechnology offers transformative potential for enhancing the delivery of this compound, addressing limitations of conventional administration methods by improving solubility, stability, and targeted delivery. fundsforngos.org, researchgate.net, nih.gov Nanoparticles, typically ranging from 1 to 100 nanometers, can encapsulate drugs, protect them from degradation, and facilitate their precise release at specific sites. fundsforngos.org
Enhanced Permeability and Retention (EPR) Effect Investigations
A promising avenue for this compound delivery involves leveraging the Enhanced Permeability and Retention (EPR) effect, a phenomenon observed in solid tumors. The EPR effect describes the selective accumulation and prolonged retention of macromolecular compounds and nanoparticles in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. nih.gov, nih.gov, jscimedcentral.com, plos.org, mdpi.com Investigating this compound's incorporation into nano-sized carriers could exploit this effect, enabling passive targeting of tumor sites and potentially increasing drug concentration at the diseased tissue while minimizing systemic exposure. nih.gov, nih.gov, jscimedcentral.com This approach is particularly relevant given this compound's emerging potential in cancer research. acs.org,
Development of Multifunctional Nanoplatforms for Targeted Delivery
Future research is focused on developing sophisticated multifunctional nanoplatforms for this compound. These platforms can integrate various therapeutic interventions, enabling precise targeting and controlled release of the compound. nih.gov, ethz.ch, mdpi.com, nih.gov, thno.org Multifunctional nanoplatforms can co-deliver this compound with other agents, maintain specific combination ratios, and respond to stimuli (e.g., pH changes in tumor microenvironments) for on-demand drug release. nih.gov, nih.gov This approach holds significant promise for overcoming challenges such as multidrug resistance in complex diseases like cancer, where this compound has shown inhibitory effects on cancer cell proliferation. acs.org, , nih.gov
Investigation of Novel Therapeutic Indications and Drug Repositioning
Drug repositioning, or repurposing, involves identifying new therapeutic uses for existing or previously developed drugs, offering a cost-effective and accelerated path to drug development due to their established safety profiles. frontiersin.org, researchgate.net, msjonline.org this compound has already demonstrated potential in this area. Recent research has identified this compound as a compound that inhibits the proliferation and migration of non-small cell lung cancer cells by targeting cyclin-dependent kinase 5 (CDK5). acs.org, This finding suggests significant potential for this compound in oncology. Furthermore, this compound has been identified in screenings for its activity against Toxoplasma gondii, the parasite causing toxoplasmosis. biocompare.com Future research will continue to explore other novel therapeutic indications for this compound, leveraging high-throughput screening and computational approaches to identify new disease targets and expand its clinical utility.
Combinatorial Therapeutic Strategies and Synergistic Drug Interactions
The exploration of combinatorial therapeutic strategies and synergistic drug interactions represents a crucial future direction for this compound. Combining drugs can lead to improved therapeutic effects, reduced individual drug doses, and better management of drug resistance. kyinno.com, mdpi.com, elifesciences.org For instance, studies have shown that the combination of this compound with the ATP-competitive inhibitor roscovitine (B1683857) significantly enhanced the inhibition of A549 lung cancer cell proliferation and migration, demonstrating an additive effect. acs.org This suggests that this compound could be effectively integrated into multi-drug regimens to target complex diseases. Future research will focus on identifying other synergistic combinations that enhance this compound's efficacy, potentially by targeting different mechanisms or pathways, thereby optimizing treatment outcomes and minimizing side effects. acs.org, nih.gov
Development of Next-Generation this compound Analogues with Refined Pharmacological Profiles
The traditional understanding of this compound's mechanism of action has centered on its role as a smooth muscle relaxant through PDE inhibition and calcium channel blockade uni.luuni.lu. Recent detailed research findings, however, have significantly expanded this understanding by identifying this compound and its closely related derivative, Papaverine (B1678415), as allosteric modulators of Cyclin-Dependent Kinase 5 (CDK5) fishersci.ptlabsolu.cafishersci.co.ukjkchemical.com. CDK5 is a crucial kinase involved in neuronal functions, and its dysregulation is implicated in neurodegenerative diseases and various human cancers, including non-small cell lung cancer (NSCLC) fishersci.ptlabsolu.cafishersci.co.ukjkchemical.com.
Studies have demonstrated that this compound and Papaverine can inhibit the proliferation and migration of NSCLC cell lines. Their efficacy is notably enhanced when combined with ATP-competitive CDK5 inhibitors, such as Roscovitine, suggesting an additive dual mechanism of inhibition targeting CDK5 fishersci.ptlabsolu.ca. This indicates that this compound and its analogues could be repurposed as novel therapeutic agents for cancer, offering a promising strategy to overcome the limitations of poorly selective ATP-competitive CDK5 inhibitors fishersci.ptlabsolu.cafishersci.co.ukjkchemical.com.
Further research into the structural interactions of this compound with its targets, including PDE4, has provided a foundation for optimizing its inhibitory activity and selectivity cenmed.com. For instance, this compound hydrochloride was identified as a potent PDE4 inhibitor through high-throughput drug repurposing screens, and its crystal structure in complex with PDE4 has been solved to elucidate the molecular mechanisms of action cenmed.com. This structural insight is crucial for the rational design of new analogues with improved potency and selectivity for specific PDE isoforms or other newly identified targets like CDK5. Other compounds, such as Benzbromarone, CX-4945 (Silmitasertib), and CVT-313, have also been identified as PDE inhibitors through similar repurposing efforts, highlighting the potential for structure-guided optimization to develop more refined pharmacological profiles cenmed.com.
The inhibitory effects of this compound and Papaverine on A549 lung cancer cell proliferation illustrate their potential in oncology:
| Compound | Concentration (µM) | 24h Inhibition (%) | 48h Inhibition (%) | 72h Inhibition (%) |
| This compound | 11 | 28 ± 5.8 | 39 ± 9.5 | 50 ± 8.6 |
| Papaverine | 8 | 27 ± 7 | 33 ± 11.4 | 41 ± 10.2 |
| Roscovitine | 9 | 32 ± 6.1 | 47 ± 6.8 | 51 ± 9 |
| Roscovitine (9µM) + this compound (5.5µM) | - | 53.8 ± 9.3 | 78.1 ± 6.3 | 85.2 ± 2.2 |
| Roscovitine (9µM) + this compound (11µM) | - | 56.9 | 85.1 | 91.6 |
Data adapted from Laure et al., 2024 fishersci.ptlabsolu.ca. Values represent mean ± standard deviation.
This data underscores the synergistic potential of combining this compound with other inhibitors, suggesting a promising avenue for developing combination therapies or novel this compound analogues with enhanced multi-target activity.
Advanced Clinical Trial Designs for New Applications
The identification of this compound's novel mechanisms, such as CDK5 inhibition, opens significant opportunities for drug repurposing, leveraging its established safety profile for new therapeutic indications fishersci.ptlabsolu.cafishersci.co.ukjkchemical.com. To efficiently investigate these new applications, advanced clinical trial designs are becoming increasingly vital.
Adaptive clinical trial designs, for instance, offer flexibility by allowing pre-planned modifications to the trial's parameters and conduct based on accumulating interim data. These modifications can include adjusting sample sizes, selecting the most promising treatment arms, or even stopping a trial early for overwhelming efficacy or futility. This adaptability can lead to more efficient, shorter trials, optimizing resource allocation and accelerating the development process for repurposed drugs like this compound.
Another relevant advanced design is the "basket trial," which groups patients based on shared molecular characteristics or biomarkers, rather than the specific type of disease. For this compound, this could mean enrolling patients with different cancers that exhibit CDK5 dysregulation, allowing for a more targeted and efficient evaluation of its efficacy across various oncological indications. Similarly, "master protocols" and "seamless designs" combine different phases of clinical development or evaluate multiple treatments/populations under a single overarching protocol, further streamlining the drug development pathway and reducing the time from discovery to patient access. These innovative designs are crucial for navigating the complexities of modern drug development, especially when exploring new therapeutic frontiers for existing compounds like this compound.
Q & A
Q. What validated analytical methods are recommended for quantifying Ethaverine in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are widely used due to their specificity and sensitivity. For example, GC analysis can resolve this compound (retention time: 7.37 min) from morphine (4.02 min) with high precision, as demonstrated by peak area ratios (this compound: 3367.78 vs. morphine: 123.07) . Method validation should include calibration curves, recovery rates (>90%), and limits of detection (LOD < 10 ng/mL).
Q. How should in vitro experiments be designed to evaluate this compound's dual mechanism of action (phosphodiesterase inhibition and calcium channel blockade)?
- Phosphodiesterase (PDE) inhibition : Use isolated PDE enzymes (e.g., PDE3A or PDE4D) with cAMP/cGMP substrates and measure hydrolysis rates via fluorescence or radioisotope assays. This compound’s IC₅₀ can be compared to papaverine .
- Calcium channel blockade : Employ voltage-clamp techniques on L-type calcium channels in cardiomyocytes or smooth muscle cells. Measure current inhibition at varying this compound concentrations (e.g., 1–100 μM) .
- Control: Include verapamil (calcium channel blocker) and theophylline (PDE inhibitor) as positive controls.
Q. What pharmacokinetic parameters should be prioritized in preclinical animal studies?
Focus on bioavailability (oral vs. intravenous), half-life (t₁/₂), volume of distribution (Vd), and clearance (Cl). For example, this compound’s LD₅₀ in mice is 86 mg/kg (i.v.) and 45,600 mg/kg (oral), indicating low acute toxicity but poor absorption . Use compartmental modeling to predict human dosing regimens.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported β-adrenergic receptor activity?
Grün et al. (1970s) proposed β-blocking effects at 14 mg/kg in guinea pigs, but this was non-competitive and dose-dependent . To validate:
- Perform radioligand binding assays using [³H]-dihydroalprenolol (β-receptor antagonist).
- Compare this compound’s Ki values to propranolol (reference β-blocker).
- Assess functional antagonism in isolated heart tissue pre-treated with isoproterenol (β-agonist) .
- Note: Species-specific receptor affinity may explain discrepancies; prioritize human cell lines.
Q. What strategies are effective for integrating multi-omics data in this compound repurposing studies?
In a 2017 signalome screening, this compound ranked 114th for anti-inflammatory activity (score: 43/100), suggesting potential beyond vasodilation . Methodological steps:
- Transcriptomics : RNA-seq of treated macrophages to identify TNF-α/NF-κB pathway modulation.
- Proteomics : SILAC labeling to quantify changes in inflammatory cytokines (e.g., IL-6, IL-1β).
- Network pharmacology : Use STRING or KEGG to map this compound-target interactions (e.g., PDEs, calcium channels) .
Q. How can the translational gap between preclinical and clinical studies of this compound be addressed?
- Dose extrapolation : Apply allometric scaling from animal models (e.g., mouse-to-human via body surface area).
- Biomarker validation : Corrogate coronary blood flow (Doppler ultrasound) with plasma this compound levels.
- Trial design : Use adaptive phase II trials to refine endpoints (e.g., angina frequency reduction vs. hemodynamic parameters) .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for analyzing this compound’s dose-response heterogeneity?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to IC₅₀ data.
- ANOVA with post-hoc tests : Compare means across doses (e.g., 1 μM vs. 10 μM).
- Meta-analysis : Pool data from studies like Oswald & Baeder (1975) and Lee et al. (2001) to assess inter-study variability .
Q. How should researchers mitigate batch effects in this compound synthesis and characterization?
- Quality control : NMR (¹H/¹³C) and HPLC purity checks (>98%) for each batch .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) per ICH guidelines.
- Inter-lab collaboration : Share reference standards via repositories like ChEMBL .
Ethical & Reporting Standards
Q. What documentation is critical for ensuring reproducibility in this compound research?
- MIAME-compliant metadata : Detail experimental conditions (e.g., buffer pH, temperature).
- Raw data deposition : Upload chromatograms, dose-response curves, and spectra to Zenodo or Figshare.
- Conflict of interest disclosure : Report funding sources (e.g., industry vs. public grants) .
Q. How can researchers avoid selective reporting in studies with negative or inconclusive results?
Adopt the ARRIVE guidelines for preclinical studies:
- Pre-register protocols on Open Science Framework.
- Report all endpoints, including non-significant PDE inhibition or adverse effects (e.g., tachycardia).
- Use CONSORT flow diagrams for attrition transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
